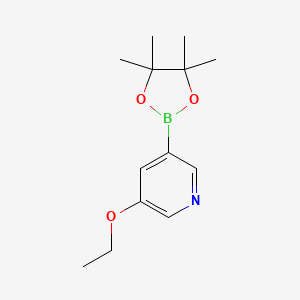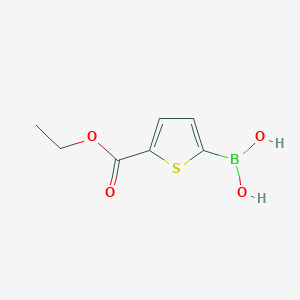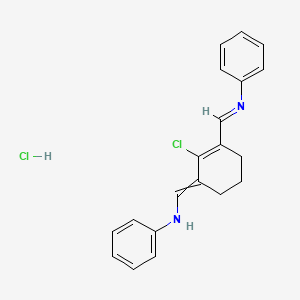
1-(4-Methylphenyl)piperidin-3-amine
説明
1-(4-Methylphenyl)piperidin-3-amine is a compound with the molecular weight of 190.29 . It is a liquid at room temperature . The IUPAC name for this compound is 1-(4-methylphenyl)-3-piperidinamine .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .
Molecular Structure Analysis
The InChI code for 1-(4-Methylphenyl)piperidin-3-amine is 1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
1-(4-Methylphenyl)piperidin-3-amine has a molecular weight of 190.29 . It is a liquid at room temperature .
科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound “1-(4-Methylphenyl)piperidin-3-amine” can be used in intra- and intermolecular reactions to create a variety of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. “1-(4-Methylphenyl)piperidin-3-amine” has been utilized in the discovery and biological evaluation of potential drugs. It’s a key fragment in designing drugs that target a range of diseases, from neurological disorders to cancer . The compound’s versatility in drug synthesis makes it a valuable asset in pharmacological research.
Antiplasmodial Activity
This compound has shown promise in the fight against malaria, particularly in the development of treatments for resistant strains of Plasmodium falciparum. Studies have indicated that certain piperidine derivatives exhibit high selectivity and activity against resistant malaria strains, making them potential candidates for novel antimalarial drugs .
Antioxidant Properties
Piperidine derivatives, including those synthesized from “1-(4-Methylphenyl)piperidin-3-amine”, have demonstrated powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which are harmful to the body and contribute to various diseases . This antioxidant capability is essential for developing treatments that protect the body from oxidative stress.
Dual Inhibitor for ALK and ROS1 Kinases
The compound has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial in treating certain types of cancers, particularly those that have developed resistance to other treatments .
Development of Antimalarial Leads
Further exploration of “1-(4-Methylphenyl)piperidin-3-amine” derivatives has led to the identification of promising antimalarial leads. The hydroxyl group in these derivatives significantly contributes to their antiplasmodial activity, suggesting a potential pathway for developing effective antimalarial treatments .
Safety And Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(4-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOMXRHHPMCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



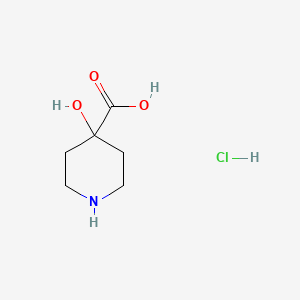
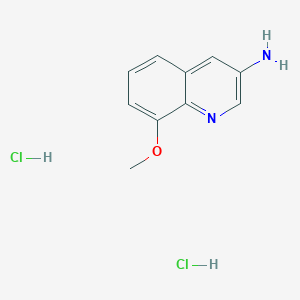
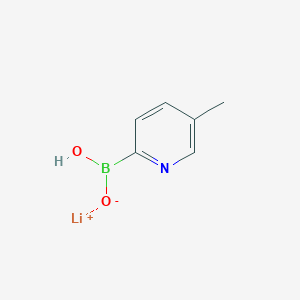
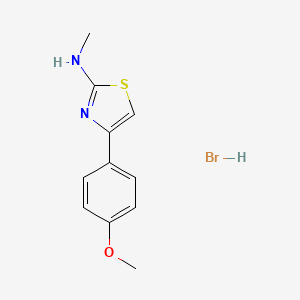

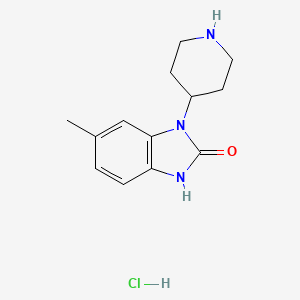

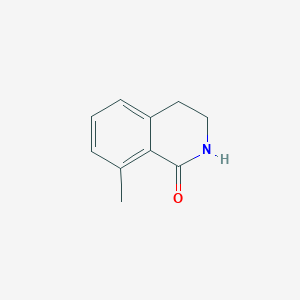
![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)
